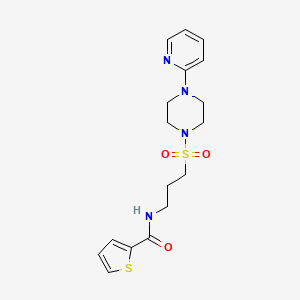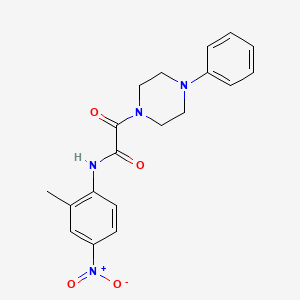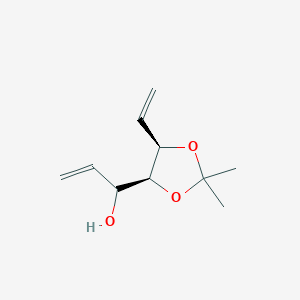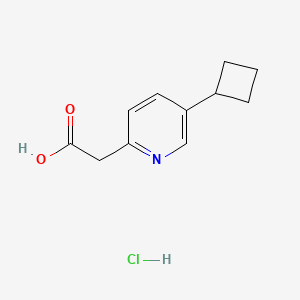![molecular formula C24H27NO2 B2783619 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane CAS No. 2380063-70-5](/img/structure/B2783619.png)
6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.3]heptane core, which is fused with a phenyl group and an oxane ring. The compound’s intricate structure makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through cyclization reactions. Subsequent steps involve the introduction of the phenyl and oxane groups via nucleophilic substitution and other organic transformations. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods not only enhance the efficiency but also reduce the production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenyl or oxane groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in dry solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar spirocyclic structure.
Intermetallic Compounds: Though not structurally similar, they share the characteristic of forming ordered solid-state compounds.
Uniqueness
What sets 6-Phenyl-2-(4-phenyloxane-4-carbonyl)-2-azaspiro[3.3]heptane apart is its unique combination of a spirocyclic core with phenyl and oxane groups. This structure imparts distinct chemical and physical properties, making it valuable for various specialized applications.
Propiedades
IUPAC Name |
(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c26-22(24(11-13-27-14-12-24)21-9-5-2-6-10-21)25-17-23(18-25)15-20(16-23)19-7-3-1-4-8-19/h1-10,20H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWXHJOUZSXRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2783537.png)

![2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2783539.png)



![[4-(3-Fluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2783544.png)
![2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2783545.png)
![N-(4-ethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2783546.png)
![methyl 6-acetyl-2-(4-ethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2783550.png)
![2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2783551.png)
![3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2783554.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)
